molecular formula C37H58NOPS B6288651 (R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide CAS No. 2622154-81-6

(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B6288651
CAS No.: 2622154-81-6
M. Wt: 595.9 g/mol
InChI Key: QQBDJVVQNJAAJU-VQJSHJPSSA-N
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Description

®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of bulky tert-butyl groups, a dicyclohexylphosphanyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfinamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis. Its bulky groups provide steric hindrance, which can enhance the selectivity of catalytic reactions.

Biology

In biological research, this compound is studied for its potential as a chiral auxiliary in the synthesis of biologically active molecules. Its ability to induce chirality makes it valuable in the preparation of enantiomerically pure compounds.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its unique structure may contribute to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s bulky groups and chiral centers allow it to bind selectively to enzymes and receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide: The enantiomer of the compound, which may exhibit different biological activity and selectivity.

    N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N-methylpropane-2-sulfinamide: A structurally similar compound with a different substitution pattern.

Uniqueness

The uniqueness of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide lies in its specific combination of bulky groups and chiral centers, which provide distinct steric and electronic properties. These features contribute to its high selectivity and reactivity in various chemical and biological applications.

Properties

IUPAC Name

(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)32-22-17-23-33(38(10)41(39)37(7,8)9)34(32)40(30-18-13-11-14-19-30)31-20-15-12-16-21-31/h17,22-26,30-31H,11-16,18-21H2,1-10H3/t41-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBDJVVQNJAAJU-VQJSHJPSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)N(C)S(=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)N(C)[S@](=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H58NOPS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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